N-(4-isopropoxybenzoyl)-N-phenylpiperidine-1-carboxamide

Description

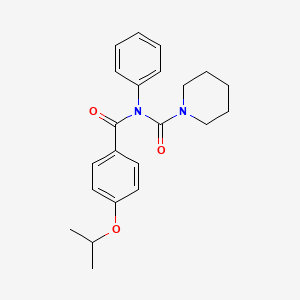

N-(4-isopropoxybenzoyl)-N-phenylpiperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with two distinct groups: a phenyl ring and a 4-isopropoxybenzoyl moiety, both linked via carboxamide bonds. The 4-isopropoxybenzoyl group introduces an ether-linked isopropyl chain to the benzoyl ring, enhancing lipophilicity, while the carboxamide linkages provide hydrogen-bonding capacity.

Properties

IUPAC Name |

N-phenyl-N-(4-propan-2-yloxybenzoyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-17(2)27-20-13-11-18(12-14-20)21(25)24(19-9-5-3-6-10-19)22(26)23-15-7-4-8-16-23/h3,5-6,9-14,17H,4,7-8,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJACQCFBCAKYMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of N-(4-isopropoxybenzoyl)-N-phenylpiperidine-1-carboxamide typically follows a convergent approach involving the preparation of key intermediates followed by their coupling. The general synthetic pathway involves the acylation of N-phenylpiperidine-1-carboxamide with 4-isopropoxybenzoyl chloride.

Preparation of N-phenylpiperidine-1-carboxamide

N-phenylpiperidine-1-carboxamide (CAS: 2645-36-5) serves as a critical starting material for the synthesis. Its preparation typically involves the reaction of piperidine with phenyl isocyanate or alternative approaches such as:

- Reaction of piperidine with phenyl isocyanate in an appropriate solvent

- Carbonylation of piperidine followed by reaction with aniline

- Reaction of piperidine-1-carbonyl chloride with aniline

Preparation of 4-isopropoxybenzoyl chloride

The synthesis of 4-isopropoxybenzoyl chloride involves the conversion of 4-isopropoxybenzoic acid to its corresponding acid chloride. Several methods can be employed for this transformation:

Thionyl Chloride Method

This represents one of the most common approaches for converting carboxylic acids to acid chlorides:

4-isopropoxybenzoic acid + SOCl₂ → 4-isopropoxybenzoyl chloride + SO₂ + HCl

The reaction is typically conducted by refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent like dichloromethane. The generation of gaseous byproducts (SO₂ and HCl) drives the reaction to completion and simplifies purification.

Oxalyl Chloride Method

An alternative approach involves the use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide:

4-isopropoxybenzoic acid + (COCl)₂ + cat. DMF → 4-isopropoxybenzoyl chloride + CO + CO₂ + HCl

This method is often preferred for acid-sensitive substrates as it can be conducted under milder conditions, typically at room temperature in dichloromethane.

Phosphorus Pentachloride Method

Another viable approach involves the use of phosphorus pentachloride:

3(4-isopropoxybenzoic acid) + PCl₅ → 3(4-isopropoxybenzoyl chloride) + POCl₃ + HCl

This reaction proceeds under cold conditions and produces hydrogen chloride fumes.

Acylation Reaction

The final step involves the acylation of N-phenylpiperidine-1-carboxamide with 4-isopropoxybenzoyl chloride. This reaction typically requires:

- An appropriate solvent (dichloromethane, tetrahydrofuran, or toluene)

- A base (triethylamine, pyridine, or sodium carbonate) to neutralize the hydrogen chloride generated

- Controlled temperature conditions (often 0-25°C)

- Appropriate reaction time to ensure complete conversion

Detailed Synthetic Methods

Method 1: Direct Acylation Protocol

Based on similar synthetic procedures documented for related compounds, the following protocol can be employed for the preparation of this compound:

Reagents and Materials

| Reagent | Quantity | Function |

|---|---|---|

| N-phenylpiperidine-1-carboxamide | 1.0 equivalent | Starting material |

| 4-isopropoxybenzoyl chloride | 1.2 equivalents | Acylating agent |

| Triethylamine | 1.5 equivalents | Base |

| Dichloromethane | Sufficient volume | Solvent |

| Potassium carbonate (optional) | 1.5 equivalents | Additional base |

| Silica gel | As required | Purification |

Procedure

- Dissolve N-phenylpiperidine-1-carboxamide in anhydrous dichloromethane in a flame-dried flask under nitrogen atmosphere.

- Cool the solution to 0°C using an ice bath.

- Add triethylamine dropwise and stir for 15-20 minutes.

- Prepare a solution of 4-isopropoxybenzoyl chloride in dichloromethane.

- Add the acid chloride solution dropwise to the reaction mixture over 30 minutes while maintaining the temperature at 0°C.

- Allow the reaction to warm to room temperature and stir for additional 4-6 hours.

- Monitor the reaction progress using thin-layer chromatography or liquid chromatography/mass spectrometry.

- Upon completion, quench the reaction with water, separate the organic layer, and wash with dilute hydrochloric acid followed by saturated sodium bicarbonate solution.

- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product using column chromatography on silica gel with an appropriate eluent system.

Method 2: One-Pot Synthesis from 4-isopropoxybenzoic acid

An alternative approach involves a one-pot synthesis starting from 4-isopropoxybenzoic acid:

Reagents and Materials

| Reagent | Quantity | Function |

|---|---|---|

| 4-isopropoxybenzoic acid | 1.0 equivalent | Starting material |

| Thionyl chloride | 1.5 equivalents | Chlorinating agent |

| N-phenylpiperidine-1-carboxamide | 1.0 equivalent | Nucleophile |

| Triethylamine | 2.0 equivalents | Base |

| Dichloromethane | Sufficient volume | Solvent |

| Catalytic DMF | Few drops | Catalyst |

Procedure

- Place 4-isopropoxybenzoic acid in a dry flask, add dichloromethane, and cool to 0°C.

- Add a few drops of DMF as a catalyst, followed by dropwise addition of thionyl chloride.

- Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete conversion to the acid chloride.

- In a separate flask, dissolve N-phenylpiperidine-1-carboxamide in dichloromethane and add triethylamine.

- Cool this solution to 0°C and slowly add the acid chloride solution prepared in steps 1-3.

- Allow the reaction to proceed at room temperature for 4-6 hours.

- Work up and purify as described in Method 1.

Purification and Characterization

For high-quality yields suitable for pharmaceutical applications, methods such as high-performance liquid chromatography (HPLC) are employed for purification. Characterization of the final product typically involves:

Analytical Techniques

| Technique | Purpose | Expected Results |

|---|---|---|

| NMR Spectroscopy | Structure confirmation | Characteristic peaks for aromatic protons, piperidine ring protons, and isopropoxy group |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak corresponding to the expected mass |

| Infrared Spectroscopy | Functional group identification | Characteristic bands for amide, carbonyl, and aromatic groups |

| Elemental Analysis | Purity assessment | Carbon, hydrogen, and nitrogen percentages within ±0.4% of theoretical values |

| HPLC | Purity determination | Single major peak with >98% purity |

Reaction Mechanism

The acylation reaction proceeds through a nucleophilic acyl substitution mechanism:

- The nitrogen atom of N-phenylpiperidine-1-carboxamide acts as a nucleophile, attacking the carbonyl carbon of 4-isopropoxybenzoyl chloride.

- This forms a tetrahedral intermediate.

- The chloride ion departs as a leaving group, forming hydrogen chloride.

- The base (triethylamine) neutralizes the generated hydrogen chloride.

This reaction is facilitated by the enhanced electrophilicity of the carbonyl carbon in the acid chloride compared to other carboxylic acid derivatives.

Applications and Properties

This compound has several notable applications:

- It serves as an intermediate in pharmaceutical synthesis, particularly in the development of novel analgesics.

- The compound has potential biological activities that make it valuable in medicinal chemistry research.

- Its unique structural features contribute to its utility in both academic and industrial contexts.

Properties of this compound include:

- Lipophilicity due to the presence of the phenyl group

- Potential for hydrogen bonding through the carboxamide group

- Structural diversity from the isopropoxybenzoyl moiety

- Potential interactions with biological targets through the piperidine ring

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropoxybenzoyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-isopropoxybenzoyl)-N-phenylpiperidine-1-carboxamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-isopropoxybenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-(4-isopropoxybenzoyl)-N'-phenylthiourea

Structural Differences :

- Key Modification : Replacement of the carboxamide oxygen with a thiourea sulfur atom.

- Molecular Formula : C₁₇H₁₈N₂O₂S (MW: 314.4 g/mol).

Functional Implications :

- Solubility : The thiourea group may reduce aqueous solubility due to increased hydrophobicity.

- Stability : Thioureas are prone to oxidation, which could limit metabolic stability compared to the carboxamide analog.

Research Findings :

N-(4-Fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide

Structural Differences :

- Key Modifications :

- A sulfonyl (SO₂) group replaces the isopropoxybenzoyl moiety.

- Fluorinated benzyl and phenyl groups.

- Molecular Formula : C₂₀H₁₉F₂N₂O₃S (MW: 417.44 g/mol).

Functional Implications :

- Lipophilicity : Fluorine substituents increase lipophilicity, improving blood-brain barrier penetration.

- Metabolic Stability : Fluorination often reduces cytochrome P450-mediated metabolism, extending half-life.

Research Findings :

4-(7-Chloro-4-oxoquinazolin-3(4H)-yl)-N-phenylpiperidine-1-carboxamide

Structural Differences :

- Key Modifications: A 7-chloro-4-oxoquinazolinyl group replaces the isopropoxybenzoyl moiety. Chlorine substituent on the quinazolinone ring.

- Molecular Formula : C₂₀H₁₇ClN₄O₂ (MW: 380.83 g/mol).

Functional Implications :

- Electron Deficiency: The chloro substituent and quinazolinone core create an electron-deficient system, favoring π-π stacking with aromatic residues.

Research Findings :

- Quinazolinone derivatives are prominent in anticancer drug development, with chloro substituents enhancing DNA intercalation or topoisomerase inhibition .

Comparative Data Table

Key Research Insights

- Lipophilicity vs. Solubility : The isopropoxy group in the target compound balances lipophilicity and solubility, whereas thiourea () and sulfonyl () analogs skew this balance toward hydrophobicity or polarity, respectively.

- Target Selectivity: The rigid quinazolinone moiety () may offer superior selectivity compared to the flexible isopropoxybenzoyl group in the target compound.

- Metabolic Considerations: Fluorinated derivatives () likely exhibit enhanced metabolic stability over non-halogenated analogs.

Biological Activity

N-(4-isopropoxybenzoyl)-N-phenylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{18}H_{22}N_{2}O_{2}

- Molecular Weight : 302.38 g/mol

- IUPAC Name : this compound

This compound features a piperidine ring, which is known for its role in various pharmacological activities, making it a valuable scaffold in drug design.

Antimicrobial and Antiparasitic Properties

Research indicates that this compound exhibits antimicrobial and antiparasitic properties. These activities make it a candidate for developing new therapeutic agents against infections caused by bacteria and parasites. A study highlighted that compounds with similar structures showed effectiveness against various pathogens, suggesting a potential application in treating infectious diseases .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, particularly those associated with breast cancer (MCF7) and other types. The mechanism involves interaction with cellular targets that lead to apoptosis in cancer cells .

The mechanism of action of this compound likely involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes, including those related to tumor growth and microbial resistance.

- Receptor Modulation : It may interact with various receptors, altering their signaling pathways, which is crucial for both cancer therapy and antimicrobial action .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of this compound, researchers tested its effects on MCF7 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial activity against Leishmania species. The compound demonstrated promising results, showing inhibition of promastigote proliferation with EC50 values in the low micromolar range. This suggests its potential as a therapeutic agent for treating leishmaniasis .

Table 1: Summary of Biological Activities

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes critical for cell proliferation |

| Receptor Modulation | Alters signaling pathways in target cells |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(4-isopropoxybenzoyl)-N-phenylpiperidine-1-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : Multi-step organic synthesis is typically employed, starting with the coupling of 4-isopropoxybenzoic acid and phenylpiperidine precursors. Key steps include amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) and optimization of reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (0–25°C), and stoichiometric ratios. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity. Yield optimization may require iterative adjustments to reaction time and catalyst loading .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the presence of aromatic protons (δ 6.8–7.5 ppm), isopropoxy methyl groups (δ 1.2–1.4 ppm), and piperidine carboxamide signals (δ 3.0–3.5 ppm) .

- Mass Spectrometry (HRMS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolves bond lengths and angles, particularly for the piperidine ring and amide linkage, using SHELX software for refinement .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy observed with this compound?

- Methodological Answer : Discrepancies often arise from poor bioavailability or metabolic instability. Strategies include:

- Pharmacokinetic Profiling : Assess plasma half-life (t₁/₂) and clearance rates in rodent models. Rapid clearance may necessitate structural modifications, such as introducing electron-withdrawing substituents to reduce CYP450-mediated metabolism .

- Prodrug Design : Mask polar groups (e.g., carboxamide) with ester or carbonate linkers to enhance membrane permeability .

- Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C) to quantify accumulation in target organs .

Q. What computational and experimental approaches elucidate the compound’s mechanism of action at the molecular level?

- Methodological Answer :

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with putative targets (e.g., kinases or GPCRs). Focus on hydrogen bonding between the carboxamide group and catalytic residues .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐₙ, kₒff) to validate target engagement. A low kₒff (<0.01 s⁻¹) suggests high-affinity binding .

- Knockout Models : CRISPR-Cas9-mediated gene deletion in cell lines to confirm target specificity .

Q. How does stereochemical configuration impact the compound’s pharmacological profile?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and compare their IC₅₀ values in enzymatic assays. For example, the (R)-enantiomer may exhibit 10-fold higher potency than the (S)-form due to steric complementarity with the target active site .

- Circular Dichroism (CD) : Correlate absolute configuration with biological activity by analyzing Cotton effects in the 200–250 nm range .

Data Contradiction and Validation

Q. How should researchers resolve conflicting cytotoxicity data across different cell lines?

- Methodological Answer :

- Dose-Response Curves : Generate IC₅₀ values in ≥3 independent assays using standardized protocols (e.g., MTT or CellTiter-Glo). Discrepancies may stem from cell line-specific expression of efflux transporters (e.g., P-gp).

- Transcriptomic Profiling : Use RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) in sensitive vs. resistant lines .

- Chemical Proteomics : Employ activity-based protein profiling (ABPP) to detect off-target interactions that explain variability .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating the compound’s therapeutic potential?

- Methodological Answer :

- Rodent Models : Use xenograft mice (e.g., HCT-116 colorectal tumors) for anticancer activity. Administer the compound intravenously (5–10 mg/kg) and monitor tumor volume via caliper measurements .

- Pharmacodynamic Markers : Collect plasma/tissue samples to quantify biomarkers (e.g., phosphorylated ERK for kinase inhibitors) .

- Toxicology Screening : Assess liver/kidney function (ALT, BUN levels) and hematological parameters after 28-day repeated dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.